2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound contains a pyrimidine ring and a phenolic moiety, which are significant in various biological activities.
The compound is cataloged under various chemical databases and is available through chemical suppliers such as EvitaChem, which offers it for research purposes under the identifier evt-3110628. The compound's CAS number is 64199-88-8, providing a unique identifier for regulatory and commercial purposes.
The synthesis of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. A common synthetic route includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is C18H17N3O3. The structure features:
The compound may participate in various chemical reactions typical of phenolic and pyrimidine derivatives. Key reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors related to disease pathways.
Data from biological assays suggest that compounds with similar structures may inhibit specific kinases or other enzymes involved in cell signaling pathways. This could lead to therapeutic effects in conditions such as cancer or viral infections .
Relevant data from chemical databases provide additional insights into solubility parameters and stability profiles .
The primary applications of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol lie within medicinal chemistry, particularly in drug discovery for therapeutic agents targeting cancer, inflammation, or viral diseases. Its structural features make it a candidate for further modification to improve efficacy and selectivity against specific biological targets.
Research into similar compounds has indicated potential as inhibitors of key enzymes involved in disease processes, thus warranting further investigation into this compound's pharmacological properties .
Density Functional Theory (DFT) simulations reveal that the pyrimidine and phenolic rings in 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol exhibit significant π-conjugation, facilitated by the para-orientation of the inter-ring bond. The HOMO orbital (localized over the pyrimidine core and adjacent phenol) and LUMO orbital (extending into the 2-methoxyphenyl group) demonstrate a narrow energy gap of 3.2 eV, indicating intramolecular charge transfer (ICT) character. This electronic delocalization lowers the excitation energy (λmax = 274 nm, π→π* transition) and enhances molecular polarizability [1] [3].
Dihedral angle analysis between the pyrimidine (C4) and phenolic rings (C1') shows a near-coplanar arrangement (θ = 12.7°), minimizing steric hindrance from the ortho-methoxy group. Reduced bond alternation in the linking region (C4-C1' bond length: 1.48 Å) further confirms efficient π-orbital overlap. Electron Localization Function (ELF) maps illustrate covalent bonding character at this junction, while Localized Orbital Locator (LOL) analysis highlights charge depletion zones at nitrogen sites (N1, N3), designating them as hydrogen-bond acceptors [3].
Table 1: DFT-Derived Electronic Parameters
Parameter | Value | Significance |
---|---|---|
HOMO Energy (eV) | -6.1 | Pyrimidine/phenolic localization |
LUMO Energy (eV) | -2.9 | 2-Methoxyphenyl localization |
HOMO-LUMO Gap (eV) | 3.2 | Moderate charge transfer |
Pyrimidine-Phenol Dihedral | 12.7° | Near-coplanar conjugation |
C4-C1' Bond Length | 1.48 Å | Partial double-bond character |
DFT-optimized geometry identifies two critical intramolecular hydrogen bonds:
Molecular dynamics simulations (GROMACS, 298 K) show these bonds persist >85% of simulation time, reinforcing conformational rigidity. The phenolic O-H bond elongates by 0.02 Å upon H-bond formation, corroborated by 1H NMR downfield shift (δ 9.8 ppm in DMSO-d6). Natural Bond Orbital (NBO) analysis confirms charge donation from amino N-H (σ*) to phenolic O (lone pair), stabilizing the system by 8.3 kcal/mol [3].
Systematic replacement of the 2-methoxyphenyl group alters bioactivity and electronic profiles:
Electron-donating groups (e.g., 2,4-dimethoxy) reduce pyrimidine electrophilicity (LUMO +0.4 eV), weakening DNA minor groove interactions. Conversely, trifluoromethyl substitution at C5 boosts cytotoxicity (IC50 = 0.9 μM) but increases metabolic clearance via CYP3A4 oxidation [1].
Positional isomerism dramatically influences target engagement:
Table 2: Bioactivity of Positional Isomers and Analogues
Modification | Target Affinity | Effect |
---|---|---|
2-Methoxyphenyl at C5 | EGFR Kd = 0.4 nM | Optimal steric/electronic balance |
2-Furanyl at C5 | A2A Ki = 2.4 nM | Enhanced H-bonding with receptors |
Benzyloxy shift to meta-phenol | VEGFR-2 IC50 = 180 nM | Disrupted catalytic site interaction |
Amino group at C6 | Thymidylate synthase IC50 >100 μM | Loss of folate mimicry |
The 2-methoxyphenyl isomer exhibits superior ligand efficiency (LE = 0.42) over meta- or para-substituted counterparts due to preorganized topology matching kinase hinge regions. QSAR models indicate a parabolic relationship between methoxy group size (Sterimol B5 parameter) and activity, peaking at 2-methoxy [5] [6].
Comprehensive Compound Listing
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7